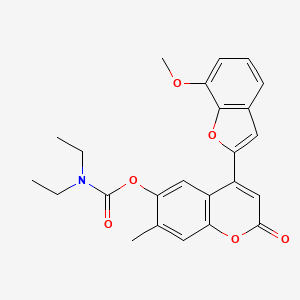
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is a complex organic compound that features a benzofuran moiety, a chromenone structure, and a diethylcarbamate group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate typically involves multiple steps, starting with the preparation of the benzofuran and chromenone intermediates. One common approach is to first synthesize the benzofuran moiety through the cyclization of 2-bromo-4-chlorophenol with 4’-methoxypropiophenone under optimized conditions . The chromenone structure can be synthesized via the condensation of appropriate aldehydes and ketones, followed by cyclization.
The final step involves the coupling of the benzofuran and chromenone intermediates with diethylcarbamate under suitable conditions, such as the use of a base like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or amino groups.
科学研究应用
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate has several scientific research applications:
作用机制
The mechanism of action of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors involved in various biological processes . For example, the compound may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other benzofuran and chromenone derivatives, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A chromenone derivative with potential anticancer properties.
Uniqueness
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is unique due to its combination of benzofuran and chromenone structures, along with the diethylcarbamate group. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-5-25(6-2)24(27)31-19-12-16-17(13-22(26)29-20(16)10-14(19)3)21-11-15-8-7-9-18(28-4)23(15)30-21/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFSCMBVDWHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
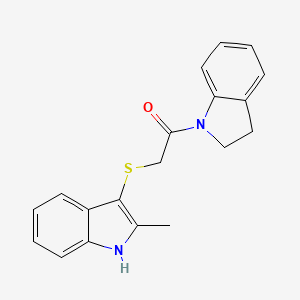
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
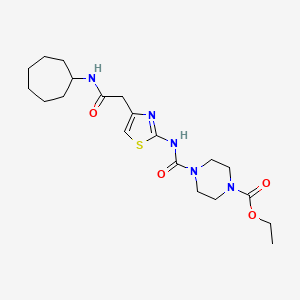
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
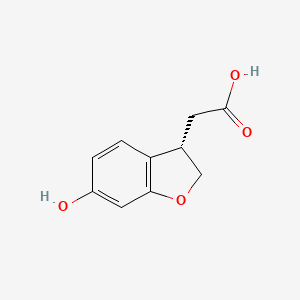
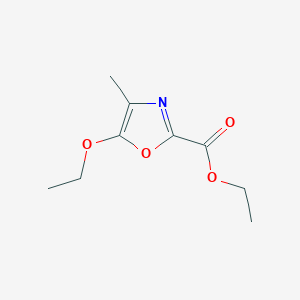
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
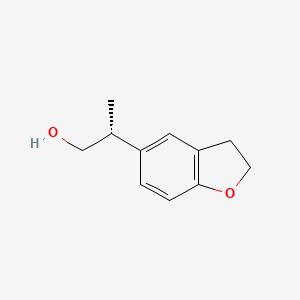
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine](/img/structure/B2795625.png)
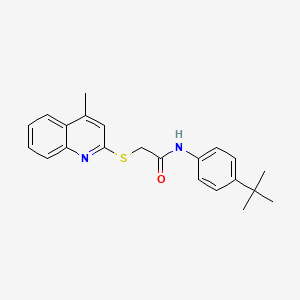
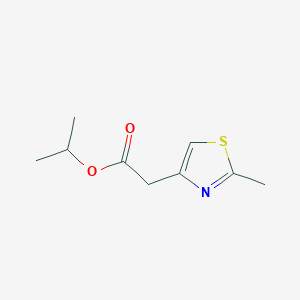
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)
